3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 132481-85-7 . It has a molecular weight of 279.07 . It is a liquid at room temperature .

Molecular Structure Analysis

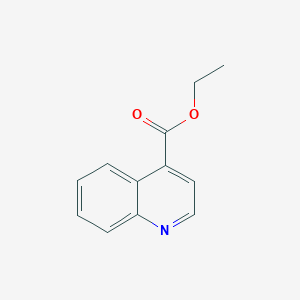

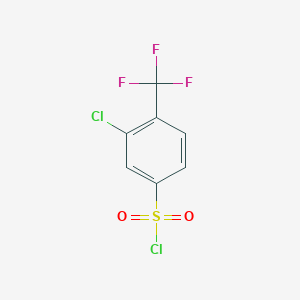

The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-6-3-4 (15 (9,13)14)1-2-5 (6)7 (10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 279.07 . The InChI code for this compound is 1S/C7H3Cl2F3O2S/c8-6-3-4 (15 (9,13)14)1-2-5 (6)7 (10,11)12/h1-3H .Applications De Recherche Scientifique

Synthesis of β-Arylated Thiophenes

This compound can be used to synthesize β-arylated thiophenes via palladium catalyzed desulfitative arylation . This process is crucial in the production of various organic compounds, particularly in the pharmaceutical industry.

Production of 2,5-Diarylated Pyrrole

It also plays a significant role in the synthesis of 2,5-diarylated pyrrole . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry and drug discovery due to their biological activity.

Intermediate in Pesticide Production

This compound is used as an intermediate in the production of pesticides . Pesticides are substances used to control pests, including insects, weeds, and plant diseases. The use of this compound in pesticide production indicates its importance in agriculture.

Intermediate in Dye Production

It is also used as an intermediate in the production of dyes . Dyes are substances used to add color to textiles, paper, and other materials. This highlights the compound’s role in the textile and paper industries.

Safety and Hazards

Mécanisme D'action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can react with nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonic esters, and sulfonic acids respectively . These reactions typically involve the replacement of the chloride group with the nucleophile.

Biochemical Pathways

The products of its reactions, such as sulfonamides, sulfonic esters, and sulfonic acids, can have various biological activities depending on their structure and the nature of the nucleophile involved in their formation .

Pharmacokinetics

Like other sulfonyl chlorides, it is likely to be reactive and may be rapidly metabolized in the body .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions that form various products . The pH of the environment can also affect the reactivity of the compound .

Propriétés

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUNAGQKGXFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622954 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132481-85-7 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)